3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid
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Overview
Description
3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid is an organic compound that features a benzyloxyphenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the synthesis of the 4-benzyloxyphenyl intermediate through a nucleophilic substitution reaction.
Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where the intermediate is reacted with a suitable amine source.
Protection of the Amino Group: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the nitro group yields amines.
Scientific Research Applications
3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, while the Boc-protected amino group can undergo deprotection to reveal the active amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 3-(4-Benzyloxyphenyl)-2-[tert-butoxycarbonyl(methyl)amino]propanoic acid imparts unique reactivity and interaction properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRGORPOYPIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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